molecular formula C19H16N2O7 B15033972 dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,4-dicarboxylate

dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B15033972
M. Wt: 384.3 g/mol
InChI Key: UKIBYSMBCFFWBV-RMKNXTFCSA-N
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Description

1,4-DIMETHYL 2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with nitrophenyl and prop-2-enamido groups, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1,4-DIMETHYL 2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common synthetic route includes the reaction of 1,4-dimethylbenzene with 3-nitrophenylprop-2-enamide under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

1,4-DIMETHYL 2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H16N2O7

Molecular Weight

384.3 g/mol

IUPAC Name

dimethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H16N2O7/c1-27-18(23)13-7-8-15(19(24)28-2)16(11-13)20-17(22)9-6-12-4-3-5-14(10-12)21(25)26/h3-11H,1-2H3,(H,20,22)/b9-6+

InChI Key

UKIBYSMBCFFWBV-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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